4-(2-Fluoro-5-methoxyphenyl)benzoic acid
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Description
4-(2-Fluoro-5-methoxyphenyl)benzoic acid is a chemical compound with the molecular formula C14H11FO3 . It has a molecular weight of 246.24 .
Molecular Structure Analysis
The InChI code for 4-(2-Fluoro-5-methoxyphenyl)benzoic acid is 1S/C14H11FO3/c1-18-11-6-7-13 (15)12 (8-11)9-2-4-10 (5-3-9)14 (16)17/h2-8H,1H3, (H,16,17) . This indicates the presence of a methoxy group (OCH3) and a carboxylic acid group (CO2H) in the molecule.Scientific Research Applications
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Chemical Synthesis
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Synthesis of m-Aryloxy Phenols
- Application : In a research paper, it was mentioned that a compound similar to “4-(2-Fluoro-5-methoxyphenyl)benzoic acid”, specifically “4-(3-hydroxyphenoxy) benzoic acid”, was synthesized from “4-(3-methoxyphenoxy) benzoic acid” by refluxing it with 48% hydrogen bromide in acetic acid . This suggests that “4-(2-Fluoro-5-methoxyphenyl)benzoic acid” could potentially be used in a similar manner.
- Method of Application : The method involves refluxing “4-(3-methoxyphenoxy) benzoic acid” with 48% hydrogen bromide in acetic acid .
- Results or Outcomes : The outcome of this procedure was the successful synthesis of “4-(3-hydroxyphenoxy) benzoic acid” from "4-(3-methoxyphenoxy) benzoic acid" .
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Suzuki-Miyaura Cross-Coupling Reactions
- Application : This compound could potentially be used in Suzuki-Miyaura cross-coupling reactions .
- Method of Application : The Suzuki-Miyaura reaction is a type of palladium-catalyzed cross-coupling reaction, used to synthesize carbon-carbon bonds. In this reaction, a boronic acid or ester is coupled with an aryl or vinyl halide .
- Results or Outcomes : The outcome of this procedure would be the formation of a new carbon-carbon bond, which is a key step in the synthesis of many complex organic compounds .
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Treatment of Alzheimer’s Disease
- Application : A compound similar to “4-(2-Fluoro-5-methoxyphenyl)benzoic acid”, specifically “3-Fluoro-4-methoxybenzoic acid”, can undergo various reactions, including Fischer esterification affording esters with ligustrazine moiety for the treatment of Alzheimer’s disease .
- Method of Application : The method involves Fischer esterification, a special type of esterification by refluxing a carboxylic acid and an alcohol in the presence of an acid catalyst .
- Results or Outcomes : The outcome of this procedure was the successful synthesis of esters with ligustrazine moiety, which could potentially be used for the treatment of Alzheimer’s disease .
- Friedel-Crafts Alkylation
- Application : This compound could potentially be used in Friedel-Crafts alkylation reactions .
- Method of Application : The Friedel-Crafts alkylation is a type of electrophilic aromatic substitution reaction that involves the alkylation of an aromatic ring with an alkyl halide using a strong Lewis acid catalyst .
- Results or Outcomes : The outcome of this procedure would be the formation of a new carbon-carbon bond, which is a key step in the synthesis of many complex organic compounds .
properties
IUPAC Name |
4-(2-fluoro-5-methoxyphenyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-18-11-6-7-13(15)12(8-11)9-2-4-10(5-3-9)14(16)17/h2-8H,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNZGMSBGLAIBNE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)C2=CC=C(C=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80683294 |
Source
|
Record name | 2'-Fluoro-5'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80683294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluoro-5-methoxyphenyl)benzoic acid | |
CAS RN |
1261896-38-1 |
Source
|
Record name | 2'-Fluoro-5'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80683294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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